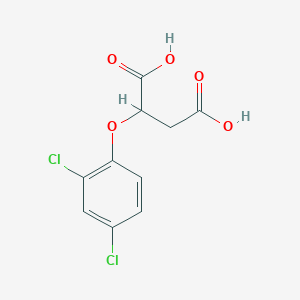

2-(2,4-dichlorophenoxy)butanedioic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-DB or 4-(2,4-dichlorophenoxy)butyric acid is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in alfalfa, peanuts, soybeans, and other crops .

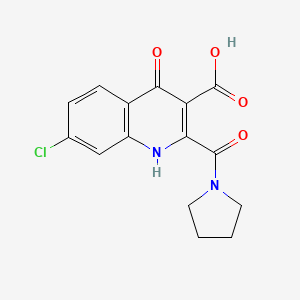

Molecular Structure Analysis

The molecular formula of 2,4-DB is C10H10Cl2O3. It has a molecular weight of 249.091 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

While specific chemical reactions involving “2-(2,4-dichlorophenoxy)butanedioic Acid” are not available, there are studies on the reactions of similar compounds .Wissenschaftliche Forschungsanwendungen

Efficient Production in Biochemical Engineering

- Biofuel and Chemical Production : The efficient production of 2,3-butanediol, a valuable chemical for use as a liquid fuel and platform chemical, has been significantly improved in Saccharomyces cerevisiae. This improvement comes from eliminating byproduct formation and redox rebalancing, optimizing metabolic flux towards 2,3-butanediol production (Kim & Hahn, 2015).

Chemical Synthesis and Catalysis

- Direct Biocatalytic Routes : Escherichia coli has been engineered for the direct production of 1,4-butanediol (BDO) from renewable carbohydrate feedstocks. This represents a significant advancement in creating biocatalytic routes for commodity chemicals from non-natural sources (Yim et al., 2011).

- Catalytic Synthesis : A combination of ReOx–Au/CeO2 and carbon-supported rhenium catalysts has been used for converting 1,4-anhydroerythritol to 1,4-butanediol, showcasing a novel one-pot reaction method with high yield (Wang et al., 2018).

Renewable Energy and Environmental Applications

- Renewable Gasoline and Solvents : 2,3-Butanediol (2,3-BD) can be dehydrated to produce a mixture with high octane rating and potential applications as a sustainable gasoline component, diesel oxygenate, and industrial solvent. This process represents a sustainable alternative to traditional fuel sources (Harvey, Merriman, & Quintana, 2016).

Advanced Material Science

- Stereoregular Polyamides : Research has been conducted on the synthesis of stereoregular polyamides derived from L-tartaric acid, demonstrating potential applications in material science and polymer chemistry (Bou, Iribarren, & Muñoz-Guerra, 1994).

Environmental Toxicology and Phytoremediation

- Phytoremediation of Herbicides : Bacterial endophytes have been studied for enhancing the phytoremediation of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This approach aims to reduce its concentrations in contaminated soil and groundwater, making it a valuable tool in environmental cleanup (Germaine et al., 2006).

Wirkmechanismus

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)butanedioic Acid is broad-leaf weeds in various crops . It is used as a selective systemic herbicide, which means it is absorbed by the plant and transported to the site of action .

Mode of Action

The compound’s mode of action involves inhibiting growth at the tips of stems and roots . This is achieved through its active metabolite, 2,4-D, which is a synthetic auxin, a type of plant hormone . Auxins play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.

Biochemical Pathways

The biochemical pathway affected by this compound is the auxin signaling pathway. The compound mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually death of the plant . The degradation of this compound is initiated by α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the degradation pathway .

Pharmacokinetics

It is known that the compound has a water solubility of 829mg/l at 25 ºc , indicating that it can be readily absorbed and transported within the plant. The compound’s bioavailability would be influenced by factors such as its formulation and the environmental conditions at the time of application.

Result of Action

The result of the compound’s action is the death of the targeted weeds. By mimicking the natural auxin hormone, this compound causes uncontrolled growth in the plant, leading to its death . This makes the compound an effective herbicide for controlling many annual and perennial broad-leaf weeds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the timing of application, with best results typically seen when applied to young, actively growing weeds. Additionally, environmental conditions such as temperature, rainfall, and soil type can also impact the compound’s stability and efficacy .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, altering their structure or function .

Cellular Effects

It is speculated that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-(2,4-dichlorophenoxy)butanedioic Acid is not well defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be tested in future studies.

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is speculated that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O5/c11-5-1-2-7(6(12)3-5)17-8(10(15)16)4-9(13)14/h1-3,8H,4H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVQNDADUSEQRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2919731.png)

![2-(4-isopropylphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2919732.png)

![2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2919739.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2919740.png)

![N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2919742.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2919746.png)

![1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2919747.png)